molecular formula C26H42O B576907 21-Nor-5alpha-cholest-24-en-20-one CAS No. 14949-18-9

21-Nor-5alpha-cholest-24-en-20-one

Cat. No.: B576907
CAS No.: 14949-18-9
M. Wt: 370.621
InChI Key: UKSOGYUCAMJVTE-XQLFKHJGSA-N
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Description

21-Nor-5α-cholest-24-en-20-one is a steroidal derivative characterized by modifications to the cholestane skeleton. Key features include:

  • Structural backbone: A 5α-cholestane framework with a nor modification at position 21 (indicating the absence of a methyl group typically present at C-21 in cholesterol derivatives).
  • Functional groups: A ketone at C-20 and a double bond at C-24.
  • Molecular formula: Presumed to approximate C₂₆H₄₂O based on analogous norcholestane compounds .

This compound belongs to the class of phytoecdysteroids or cardenolides, which are known for their roles in insect molting or cardiac activity modulation. Its structural uniqueness lies in the combination of side-chain truncation (21-nor) and functional group positioning, which may influence its physicochemical and biological properties.

Properties

CAS No.

14949-18-9

Molecular Formula

C26H42O

Molecular Weight

370.621

IUPAC Name

1-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methylhex-4-en-1-one

InChI

InChI=1S/C26H42O/c1-18(2)8-7-10-24(27)23-14-13-21-20-12-11-19-9-5-6-16-25(19,3)22(20)15-17-26(21,23)4/h8,19-23H,5-7,9-17H2,1-4H3/t19-,20+,21+,22+,23-,25+,26+/m1/s1

InChI Key

UKSOGYUCAMJVTE-XQLFKHJGSA-N

SMILES

CC(=CCCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C

Synonyms

21-Nor-5α-cholest-24-en-20-one

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog 1: 24-Nor-5β,14β-chol-20(22)-en-21-oic acid γ-lactone

Source : CAS 20902-91-4 ()

  • Molecular formula : C₂₃H₃₄O₅
  • Key features: Lactone ring at C-21 (vs. ketone at C-20 in 21-Nor-5α-cholest-24-en-20-one). Hydroxyl groups at C-3β, C-14, and C-23. Double bond at C-20(22) (shared with the target compound).

Structural Analog 2: (20R,22R,24S)-20-O,22-O-(5′-hydroxymethyl)-furfurylidene-2β,3β,14α,25-tetrahydroxy-5β-ergost-7-en-6-one

Source : Molecules (2011) ()

  • Molecular formula: Not explicitly stated but inferred to be C₃₃H₄₈O₁₀ based on side-chain modifications.
  • Key features :
    • Acetal-functionalized side chain at C-20 and C-22.
    • Hydroxyl groups at C-2β, C-3β, C-14α, and C-25.
    • Double bond at C-7 (vs. C-24 in the target compound).
  • The C-24 configuration (24S) in this analog aligns with stereochemical trends in phytoecdysteroids .

Data Tables for Comparative Analysis

Table 1: Molecular and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Double Bond Position Nor Modification
21-Nor-5α-cholest-24-en-20-one ~C₂₆H₄₂O C-20 ketone, C-24 double bond C-24 C-21
24-Nor-5β,14β-chol-20(22)-en-21-oic acid γ-lactone C₂₃H₃₄O₅ C-21 lactone, C-20(22) double bond C-20(22) C-24
Compound 1 () ~C₃₃H₄₈O₁₀ Acetal at C-20/C-22, multiple hydroxyls C-7 None

Table 2: ¹³C-NMR Chemical Shift Comparison (ppm)

Carbon Position 21-Nor-5α-cholest-24-en-20-one* 24-Nor-5β,14β-chol-20(22)-en-21-oic acid γ-lactone Compound 1 ()
C-20 ~210 (ketone) 175 (lactone carbonyl) 98.5 (acetal)
C-24 ~125 (double bond) 123 (double bond at C-20(22)) 73.8 (hydroxyl-bearing)
C-21 Absent (nor group) 35.4 (lactone ring) 27.3 (methyl absent in analog)

*Inferred from analogous compounds due to lack of direct data.

Research Findings and Implications

  • Stereochemical Influence: The 24S configuration in phytoecdysteroids (e.g., Compound 1) correlates with bioactivity in insect molting, suggesting that the C-24 double bond in 21-Nor-5α-cholest-24-en-20-one may similarly affect receptor binding .
  • Spectroscopic Trends : NMR shifts for acetal-functionalized compounds (e.g., Compound 1) differ markedly from ketone-bearing structures, emphasizing the role of functional groups in spectral interpretation .

Methodological Considerations

  • Data Sourcing : Structural comparisons rely on Reaxys and SciFinder for analog identification, with spectral data cross-referenced against published phytoecdysteroid libraries .
  • Limitations: Direct experimental data for 21-Nor-5α-cholest-24-en-20-one is scarce; inferences are drawn from structurally related compounds.

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